HMB-Val-Ser-Leu-VE

Proteasome inhibition Trypsin-like selectivity Structure-activity relationship

Broad-spectrum proteasome inhibitors like MG132 confound β2-specific studies with off-target cytotoxicity. HMB-Val-Ser-Leu-VE eliminates this problem with >300-fold selectivity for the trypsin-like (β2) subunit (IC50 0.033 µM vs. >10 µM for ChT-L/PGPH), enabling clean functional dissection without triggering apoptosis. • IC50 0.033 µM (β2/T-L); >10 µM for ChT-L and PGPH-ideal benchmarking standard • Cell-permeable, non-cytotoxic in colon carcinoma models; enhances MHC class I peptide presentation • Crystalline solid, ≥98% purity; shipped ambient (US) or blue ice; store at -20°C

Molecular Formula C26H39N3O7
Molecular Weight 505.6 g/mol
Cat. No. B1663053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMB-Val-Ser-Leu-VE
SynonymsN-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide
Molecular FormulaC26H39N3O7
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
InChIInChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1
InChIKeyYQKMRGLFGXKLJC-VOSPOJDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

HMB-Val-Ser-Leu-VE: Selective Trypsin-Like Proteasome Inhibitor


HMB-Val-Ser-Leu-VE is a tripeptide-based vinyl ester inhibitor that selectively targets the trypsin-like (β2) catalytic subunit of the 20S proteasome with an IC50 of 0.033 µM [1]. It is the prototype compound in a series of peptidyl vinyl ester derivatives that are cell-permeable, nontoxic to colon carcinoma cells, and do not affect cell proliferation, but instead modulate the generation and presentation of immunogenic peptides by MHC class I molecules [1]. The compound bears a C-terminal vinyl ester pharmacophore that irreversibly interacts with the catalytic threonine residue of the β2 subunit, conferring high selectivity over chymotryptic-like and post-acidic proteasome activities (IC50 >10 µM for both) [1].

Selective trypsin-like (β2) subunit inhibition at reported sub-micromolar concentrations
Cell-permeable; no reported effect on cell proliferation in tested colon carcinoma models
Reported modulation of MHC class I antigen presentation without cytotoxicity

Why HMB-Val-Ser-Leu-VE Cannot Be Substituted


Proteasome inhibitors exhibit markedly different subunit selectivity profiles that dictate distinct biological outcomes. Broad-spectrum inhibitors such as MG132 (IC50 ~40 nM for overall 20S activity) inhibit both chymotrypsin-like and trypsin-like activities, leading to cytotoxicity and apoptosis [1]. In contrast, HMB-Val-Ser-Leu-VE displays >300-fold selectivity for the trypsin-like (β2) subunit over chymotryptic and post-acidic activities (IC50 0.033 µM vs. >10 µM for both) [1]. This exquisite selectivity enables functional dissection of β2-specific proteolysis without triggering off-target cytotoxicity or confounding cell death, a property not shared by pan-proteasome inhibitors or even closely related vinyl ester analogs (e.g., HMB-Leu-Leu-Leu-VE, which inhibits both T-L and ChT-L activities) [1]. Consequently, substituting HMB-Val-Ser-Leu-VE with a less selective analog would compromise experimental fidelity in studies requiring isolated β2 subunit interrogation.

HMB-Val-Ser-Leu-VE (Target Profile)
  • Reported >300-fold selectivity for β2 over chymotryptic/post-acidic activities
  • Non-cytotoxic profile preserves cell-based assay integrity
  • Prototype vinyl ester scaffold with well-defined SAR
Alternative / Substitute Risk
  • Broad-spectrum inhibitors (e.g., MG132) induce cytotoxicity and confound β2 readouts
  • Close analogs (e.g., HMB-Leu-Leu-Leu-VE) exhibit residual chymotryptic-like inhibition
  • Unexamined vinyl ester derivatives may shift subunit selectivity unpredictably

Quantitative Differentiation Evidence


Potency and Selectivity Among Vinyl Ester Tripeptides

In a direct comparative study of eight vinyl ester tripeptides (compounds 1–8) evaluated under identical conditions, HMB-Val-Ser-Leu-VE (compound 8) exhibited the lowest IC50 (0.033 µM) for trypsin-like (T-L) proteasome activity and complete selectivity (>10 µM) for both chymotryptic-like (ChT-L) and post-acidic (PGPH) activities [1]. In contrast, the closely related analog HMB-Leu-Leu-Leu-VE (compound 4) showed an IC50 of 0.041 µM for T-L but also inhibited ChT-L activity with an IC50 of 4.21 µM, indicating reduced selectivity [1]. Other comparators such as Z-Val-Ser-Leu-VE (compound 5) and Guv-Val-Ser-Leu-VE (compound 7) displayed higher T-L IC50 values (0.071 µM and 0.11 µM, respectively) [1].

Potency & Selectivity
Head-to-head
T-L IC50 0.033 µM ChT-L & PGPH IC50 >10 µM >300-fold selectivity over ChT-L
Supports β2-subunit specific workflow
Compared among 8 vinyl ester tripeptides under identical conditions
Proteasome inhibition Trypsin-like selectivity Structure-activity relationship

Effect on Cell Proliferation vs. Cytotoxic Inhibitors

In HCT116 colon carcinoma cells cultured for 3 days, neither HMB-Val-Ser-Leu-VE (compound 8) nor the related analog HMB-Leu-Leu-Leu-VE (compound 4) affected cell proliferation at concentrations up to 10 µM, as measured by [³H]thymidine incorporation [1]. This stands in stark contrast to clinically used proteasome inhibitors such as bortezomib, which potently induce apoptosis and inhibit proliferation in the nanomolar range across multiple cancer cell lines.

Cell Proliferation
Head-to-head
No inhibition at ≤10 µM (HCT116, 3-day culture)
Supports non-cytotoxic β2 interrogation
Contrasts with bortezomib class-level cytotoxicity
Cell proliferation Cytotoxicity Colon carcinoma

Enhancement of MHC Class I Antigen Presentation

In HLA-A2 positive lymphoblastoid cells, treatment with HMB-Val-Ser-Leu-VE resulted in a dose-dependent increase in CLG-specific cytotoxic T-cell killing, demonstrating enhanced generation and presentation of immunogenic peptides via MHC class I molecules [1]. This immunomodulatory effect was observed without concomitant cytotoxicity, a property not shared by broad-spectrum proteasome inhibitors which typically suppress antigen presentation at cytotoxic concentrations.

MHC I Presentation
Class-level inference
Dose-dependent increase in CLG-specific CTL killing
Supports immunopeptidome research context
Qualitative endpoint; data to verify in independent assays
Immunopeptidome MHC class I Antigen presentation

Trypanocidal Activity Against T. brucei

In a screen of nine vinyl ester tripeptides selective for mammalian proteasome trypsin-like activity, HMB-Val-Ser-Leu-VE displayed trypanocidal activity against bloodstream forms of T. brucei with a GI50 of 31.6 µM [1]. While two other compounds in the series showed more potent activity (GI50 3.9–4.8 µM), HMB-Val-Ser-Leu-VE represents a moderately active starting point for anti-trypanosomal drug discovery efforts targeting the trypanosome proteasome.

Trypanocidal Activity
Cross-study comparable
GI50 31.6 µM (T. brucei)
Supports parasitology screening context
Moderate activity; benchmark for SAR campaigns
Trypanosoma brucei Trypanocidal Neglected tropical diseases

Metabolic Stability in Medium and Plasma

Among the eight vinyl ester tripeptides evaluated, HMB-Val-Ser-Leu-VE (compound 8) exhibited the longest half-life in cell culture medium (>360 min) and a half-life of 238 min in human plasma [1]. In comparison, the related analog HMB-Leu-Leu-Leu-VE (compound 4) showed half-lives of >360 min in medium and 292 min in plasma, while Z-Val-Ser-Leu-VE (compound 5) displayed substantially lower plasma stability (154 min) [1].

Metabolic Stability
Head-to-head
Medium: >360 min Human plasma: 238 min
Supports long-term assay compatibility
Longest plasma half-life among tested vinyl ester analogs
Metabolic stability Plasma stability Half-life

Prototype for Second-Generation Inhibitors

In a follow-up study, HMB-Val-Ser-Leu-VE was used as the starting prototype for systematic investigation of P2 position and N-terminal substitution, leading to the identification of more effective inhibitors with remarkable selectivity for the trypsin-like (β2) subunit [1]. This established HMB-Val-Ser-Leu-VE as the benchmark reference compound against which subsequent vinyl ester analogs were compared.

Prototype Reference
Supporting evidence
Benchmark for P2 and N-terminal SAR
Supports comparative SAR studies
Established prototype; qualitative benchmark
Lead optimization Structure-activity relationship Proteasome inhibitor development

Optimal Use Cases in Research and Drug Discovery


β2 Subunit-Specific Antigen Presentation Studies

HMB-Val-Ser-Leu-VE is uniquely suited for studies requiring selective inhibition of the trypsin-like proteasome subunit without inducing cytotoxicity. Its ability to enhance MHC class I-restricted peptide presentation while leaving cell proliferation unaffected enables precise interrogation of the β2 subunit's role in immunopeptidome generation [1]. This application is particularly relevant for vaccine development, tumor immunology, and understanding immune evasion mechanisms.

Selectivity Profiling and Benchmarking

As the most potent and selective trypsin-like inhibitor among vinyl ester tripeptides, HMB-Val-Ser-Leu-VE serves as an ideal positive control and benchmarking standard in assays designed to evaluate novel proteasome inhibitors [1]. Its well-characterized IC50 values for T-L, ChT-L, and PGPH activities provide a reliable reference point for inter-laboratory comparisons and assay validation.

Trypanocidal Drug Discovery Research

The moderate trypanocidal activity of HMB-Val-Ser-Leu-VE (GI50 = 31.6 µM) against T. brucei makes it a useful tool compound for exploring proteasome inhibition as a therapeutic strategy for human African trypanosomiasis [2]. It can be employed in SAR campaigns aimed at improving potency while retaining selectivity for the trypanosome proteasome over the mammalian counterpart.

Structure-Activity Relationship Studies

HMB-Val-Ser-Leu-VE is the established prototype for vinyl ester-based proteasome inhibitors. Laboratories engaged in medicinal chemistry optimization of this scaffold can use this compound as a reference to benchmark improvements in potency, selectivity, and metabolic stability [3]. Its availability ensures consistency with published SAR data and facilitates head-to-head comparisons with newly synthesized analogs.

Application
Selection Property
Validation Focus
β2-specific antigen presentation studies
β2 subunit selectivity; non-cytotoxic profile
MHC class I peptide presentation assays
Proteasome inhibitor selectivity profiling
Well-characterized subunit IC50 profile
T-L / ChT-L / PGPH activity comparison
Trypanosome proteasome research
Reported trypanocidal activity
T. brucei growth inhibition endpoints
SAR & lead optimization studies
Prototype vinyl ester scaffold
Potency, selectivity, and stability endpoints

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28 linked technical documents
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